molecular formula C10H9F3O3S B11715313 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Cat. No.: B11715313
M. Wt: 266.24 g/mol
InChI Key: AXSIKYWXZSBRKL-UHFFFAOYSA-N
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Description

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one (CAS: 155201-05-1) is a fluorinated organic compound characterized by a propan-1-one backbone substituted with a phenyl group at position 1 and a trifluoromethylsulfonyl (-SO₂CF₃) group at position 2. This structure combines aromatic, ketone, and sulfonyl functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The trifluoromethylsulfonyl group is notable for its strong electron-withdrawing properties, which can enhance metabolic stability and influence molecular interactions in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one

InChI

InChI=1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

AXSIKYWXZSBRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Trifluoromethylthiolation Followed by Oxidation

Procedure

  • Bromination of 1-Phenylpropan-1-one :

    • α-Bromination is achieved using bromine (Br₂) in acetic acid with catalytic H₂SO₄ at 0–25°C, yielding 2-bromo-1-phenylpropan-1-one.

    • Yield : ~85% (theoretical).

  • Copper-Mediated Substitution with SCF₃ :

    • Reaction of 2-bromo-1-phenylpropan-1-one with CuSCF₃ (generated in situ from AgSCF₃ and CuI) in DMF at 80°C for 12 hours.

    • Key Conditions :

      • Catalyst: CuI (10 mol%)

      • Base: K₂CO₃

      • Solvent: DMF

    • Yield : 70–78% for 2-(trifluoromethylthio)-1-phenylpropan-1-one.

  • Oxidation to Sulfone :

    • Treatment with oxone (2.5 equiv) in acetone/water (1:1) at 0°C to room temperature for 6 hours.

    • Yield : >90%.

Mechanistic Insights

  • The CuSCF₃ intermediate facilitates nucleophilic displacement of bromide via a single-electron transfer (SET) mechanism.

  • Oxidation of the thioether (SCF₃) to sulfone (SO₂CF₃) proceeds through electrophilic oxygen transfer by oxone.

Radical Trifluoromethylthiolation Using AgSCF₃

Procedure

  • Synthesis of 2-(Trifluoromethylthio) Intermediate :

    • 1-Phenylpropan-1-one is treated with AgSCF₃, Fe(OAc)₂, and K₂S₂O₈ in MeCN/H₂O (3:1) under O₂ at 50°C for 18 hours.

    • Key Conditions :

      • Radical initiator: Fe(OAc)₂ (20 mol%)

      • Oxidant: K₂S₂O₈ (2 equiv)

    • Yield : 65–75%.

  • Oxidation to Sulfone :

    • Identical to Method 2.1, Step 3.

Advantages

  • Avoids bromination step.

  • Suitable for substrates sensitive to halogenation.

Direct Sulfonylation via Enolate Chemistry

Procedure

  • Enolate Formation :

    • 1-Phenylpropan-1-one is deprotonated with LDA (2.2 equiv) in THF at −78°C.

  • Reaction with Triflating Agent :

    • The enolate is quenched with trifluoromethanesulfonic anhydride (Tf₂O) at −78°C, followed by warming to room temperature.

    • Yield : 50–60% (low due to competing O-triflation).

Limitations

  • Moderate regioselectivity.

  • Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityComplexity
Cu-Catalyzed SCF₃CuSCF₃, K₂CO₃70–78HighModerate
Radical SCF₃AgSCF₃, Fe(OAc)₂, K₂S₂O₈65–75ModerateHigh
Enolate SulfonylationLDA, Tf₂O50–60LowHigh

Optimal Method : Copper-catalyzed substitution (Method 2.1) offers the best balance of yield and scalability for industrial applications.

Industrial-Scale Considerations

  • Method 2.1 is preferred for large-scale synthesis due to:

    • Commercial availability of CuSCF₃ precursors.

    • Simplified purification post-oxidation.

  • Cost Drivers :

    • AgSCF₃ and Tf₂O are expensive, favoring Cu-mediated routes .

Scientific Research Applications

Biological Applications

The compound's ability to generate alkyl radicals makes it significant in studying radical-mediated biological processes. Its applications include:

  • Radical Chemistry : Used in experiments to understand the mechanisms of radical formation and their biological implications.
  • Biological Pathways : Investigated for its role in metabolic pathways, particularly in reactions involving oxidative stress.

Medicinal Chemistry

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one serves as a precursor in the synthesis of pharmaceutical intermediates. Notable applications include:

  • Drug Development : Utilized in the synthesis of drugs targeting various diseases, including metabolic disorders and cancers.
  • Pharmaceutical Intermediates : Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against multiple conditions .

Industrial Applications

In the chemical industry, this compound is employed for producing specialty chemicals and materials due to its unique reactivity:

  • Chemical Synthesis : Functions as a building block in organic synthesis for creating more complex molecules.
  • Material Science : Used in developing materials with specific properties, such as enhanced stability and reactivity under various conditions .

Case Study 1: Radical-Mediated Reactions

Research has shown that this compound can effectively generate radicals under UV light, leading to successful radical coupling reactions that are essential in synthesizing complex organic molecules .

Case Study 2: Pharmaceutical Synthesis

A study highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the development of new drugs that showed promising results in preclinical trials against specific cancer cell lines .

Comparison with Similar Compounds

Substituted Propan-1-one Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Reference
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one 155201-05-1 Phenyl (C₆H₅), -SO₂CF₃ C₁₀H₉F₃O₂S Electron-deficient ketone; potential intermediate for bioactive molecules
1-(3-(Trifluoromethyl)phenyl)propan-1-one 1533-03-5 3-CF₃-C₆H₄ C₁₀H₉F₃O High similarity (0.82); used in fluorinated drug synthesis
1-(4-(Trifluoromethyl)phenyl)propan-1-one 711-33-1 4-CF₃-C₆H₄ C₁₀H₉F₃O Structural isomer; similar electronic profile
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one 64436-58-4 4-CF₃-C₆H₄, methyl branch C₁₁H₁₁F₃O Enhanced lipophilicity (LogP: ~3.5); used in materials science

Key Observations :

  • Metabolic Stability : Fluorinated analogs like 1-(3-(Trifluoromethyl)phenyl)propan-1-one are often prioritized in drug discovery due to fluorine's ability to resist oxidative metabolism .

Sulfonyl-Containing Analogs

Compound Name CAS Number Core Structure Biological Activity Reference
1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one N/A Piperazine-linked sulfonylpropanone Antichlamydial activity (IC₅₀: <1 μM); >98% HPLC purity
1-Morpholino-2-phenyl-2-(phenylamino)-2-(trifluoromethyl)propan-1-one N/A Morpholine-sulfonyl hybrid Photoredox catalysis substrate; characterized by NMR

Key Observations :

  • Biological Activity: Sulfonylpropanones with heterocyclic substituents (e.g., piperazine or morpholine) exhibit potent biological effects, suggesting that the target compound could be tailored for antimicrobial or catalytic applications .
  • Synthetic Flexibility : The sulfonyl group enables diverse functionalization, as seen in photoredox-catalyzed reactions .

Fluorinated Sulfonium Salts and Ionic Liquids

Compound Name CAS Number Application Reference
[HVIM+][NTf₂⁻] (Ionic Liquid) N/A Monomer for polymeric materials; high thermal stability
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane N/A Intermediate for agrochemicals

Key Observations :

  • Material Science Utility : Ionic liquids like [HVIM+][NTf₂⁻] highlight the role of trifluoromethylsulfonyl groups in enhancing thermal and electrochemical stability, a property that could extend to the target compound .
  • Synthetic Routes : The use of CF₃SO₂Na and Tf₂O for introducing -SCF₃ groups (as in biphenyl derivatives) suggests scalable methods for modifying the target compound .

Biological Activity

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, also known as trifluoromethylsulfonyl ketone, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H9_9F3_3O3_3S
Molecular Weight: 266.24 g/mol
CAS Number: 155201-05-1
Form: Crystals

PropertyValue
Flash PointNot available
DensityNot specified
SolubilityNot specified

Synthesis and Structure

The synthesis of this compound typically involves the introduction of a trifluoromethylsulfonyl group to a phenyl propanone backbone. This functional group enhances the compound's lipophilicity and potentially its biological interactions. The synthetic pathway often includes steps such as nucleophilic substitution and oxidation reactions using reagents like potassium permanganate or trifluoromethanesulfonic anhydride .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: The trifluoromethyl group is known to enhance the potency of compounds against bacterial strains. For instance, derivatives containing similar groups have shown significant activity against Neisseria meningitidis and Haemophilus influenzae .
  • Enzyme Inhibition: Compounds with sulfonyl groups often act as enzyme inhibitors. Studies have indicated that similar structures can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

  • Antichlamydial Activity: Research has highlighted that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity, indicating that the presence of this group is crucial for biological efficacy .
  • Structure-Activity Relationship (SAR): A study exploring SAR found that modifications in the sulfonyl group significantly affected the compound's biological profile. For example, altering the position or type of substituents on the aromatic ring led to variations in potency against specific pathogens .
  • In Vivo Efficacy: Experimental models have shown that related compounds exhibit promising results in vivo, particularly in targeting malaria parasites. These findings underscore the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What computational models predict the compound’s behavior in supramolecular or coordination chemistry?

  • Answer: DFT calculations (B3LYP/6-311+G**) model interactions with Lewis acids (e.g., BF3), showing strong binding at the carbonyl oxygen (ΔG ~–15 kcal/mol). Molecular docking studies predict affinity for enzyme active sites with polar residues (e.g., serine proteases), relevant for drug design .

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